molecular formula C10H8N2O2S2 B11621784 N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide

N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide

Cat. No.: B11621784
M. Wt: 252.3 g/mol
InChI Key: LSTKBFLZQZKPKO-XYOKQWHBSA-N
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Description

N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE is an organic compound that features a pyridine ring and a thiophene ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE typically involves the condensation of pyridine-3-carbaldehyde with thiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
  • Pyridine derivatives with sulfonamide groups
  • Thiophene-based sulfonamides

Uniqueness

N-[(E)-(PYRIDIN-3-YL)METHYLIDENE]THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of a pyridine ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties .

Properties

Molecular Formula

C10H8N2O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

(NE)-N-(pyridin-3-ylmethylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-8H/b12-8+

InChI Key

LSTKBFLZQZKPKO-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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